(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine (ORY86) functions by disrupting the interaction between LSD1 and transcription factors like GFI1. [ [] ] This interaction is crucial for maintaining the differentiation block in AML cells. [ [] ] ORY86 reverses the physical association between LSD1 and GFI1, leading to the dissociation of LSD1 from promoters and enhancers. [ [] ] This separation is essential for inducing myeloid differentiation in AML cells. [ [] ]
Interestingly, ORY86 specifically targets the scaffolding function of LSD1 without affecting its histone demethylase activity. [ [] ] This mechanism of action differs from the initial assumption that LSD1 inhibitors primarily function by blocking its enzymatic activity. [ [] ]
The primary application of (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine (ORY86) is as a research tool to investigate the role of LSD1 in AML. [ [] ] Studies have demonstrated its ability to promote myeloid differentiation and reduce cell proliferation in THP1 AML cells, both in vitro and in vivo. [ [] ] These findings suggest that ORY86 holds promise for the development of novel therapeutic strategies against AML.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5